molecular formula C24H22N2O2 B2974922 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 941933-06-8

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide

Cat. No. B2974922
CAS RN: 941933-06-8
M. Wt: 370.452
InChI Key: VVNFMDHPRVKVPC-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide, commonly known as OPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPAA is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide and its derivatives have been explored for their potential in synthesizing compounds with significant biological activities. A study by Kairytė et al. (2022) on the synthesis and characterization of novel 5-oxopyrrolidine derivatives demonstrated promising anticancer and antimicrobial activities. These compounds, particularly those bearing azole, diazole, and hydrazone moieties, showed potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid. This indicates the potential of 5-oxopyrolidine derivatives as scaffolds for developing new anticancer and antimicrobial compounds targeting multidrug-resistant Gram-positive pathogens (Kairytė et al., 2022).

Chemical Synthesis and Catalysis

Research on the chemical synthesis and catalysis of related compounds highlights innovative approaches to creating diastereomerically pure pyrrolidin-2-ones, which are valuable in the synthesis of biologically active amino acids. Galeazzi, Mobbili, and Orena (1996) explored the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) to produce 1,3,4-trisubstituted pyrrolidin-2-ones. This method provides a route to synthesize both (R)- and (S)-3-pyrrolidineacetic acid, demonstrating the versatility of pyrrolidine derivatives in synthesizing enantiomerically pure compounds with potential biological applications (Galeazzi, Mobbili, & Orena, 1996).

Novel Drug Development

A study on the development of new salt forms and their use in pharmaceutical compositions showcases the continuous exploration of pyrrolidine derivatives in enhancing drug efficacy and stability. The synthesis of N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate demonstrates the potential of these compounds in therapeutic applications, further emphasizing the role of chemical modification in drug development processes (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Anticancer and Antimicrobial Activities

The exploration of thiazolyl N-benzyl-substituted acetamide derivatives, such as KX2-391, highlights the significant anticancer and Src kinase inhibitory activities of pyrrolidine derivatives. These studies underline the potential of structurally modified pyrrolidine compounds in developing treatments for cancer and other diseases by inhibiting specific kinase activities (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(17-18-8-10-20(11-9-18)19-5-2-1-3-6-19)25-21-12-14-22(15-13-21)26-16-4-7-24(26)28/h1-3,5-6,8-15H,4,7,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNFMDHPRVKVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide

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